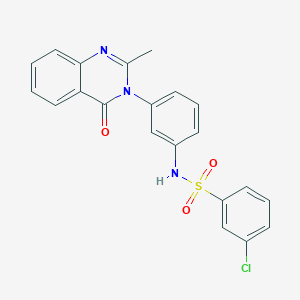

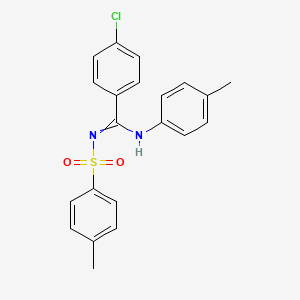

![molecular formula C27H28N2O4 B2558388 16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 380458-13-9](/img/structure/B2558388.png)

16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It has been used to prepare metallo-amide bases and selective generation of silylketene acetals .

Synthesis Analysis

Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine is C9H19N .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine is a clear liquid with a density of 0.83 g/mL. It has a melting point of -59 °C and a boiling point of 152 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Coatings for Chronic Wounds

Chronic wounds, which fail to heal and often harbor infections, pose significant challenges in healthcare. Researchers have explored using TEMPO (the long-lived radical form of the compound) to create plasma polymerized coatings (TEMPOpp ) with antimicrobial properties. These coatings can be applied to wound dressings or medical devices to prevent infections. By extending the shelf-life of TEMPOpp coatings, scientists aim to enhance their effectiveness in tackling bacterial pathogens commonly found in chronic wounds, such as Staphylococcus aureus and Staphylococcus epidermidis* .

Metal-Carbonyl Tracers for Amino Functions

The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. Its sharp, intense absorption bands and thermal stability make it valuable for labeling amino acids and studying their interactions .

Hindered Base in Organic Synthesis

2,2,6,6-Tetramethylpiperidine serves as a hindered base in organic synthesis. It is employed for the preparation of metallo-amide bases and the selective generation of silylketene acetals. Researchers have used it in the synthesis of various organic compounds, including hibarimicinone and (Z)-silylketene acetal .

Building Blocks for Redox Polymers

The stable organic radical TEMPO plays a crucial role in constructing redox polymers for organic radical batteries. These polymers exhibit high redox potential and theoretical specific capacity, making them promising candidates for energy storage applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

16-(2,2,6,6-tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4/c1-26(2)11-15(12-27(3,4)28-26)29-13-19-20(32-14-29)10-9-18-21-22(30)16-7-5-6-8-17(16)23(31)25(21)33-24(18)19/h5-10,15,28H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQSOZQPXIYPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

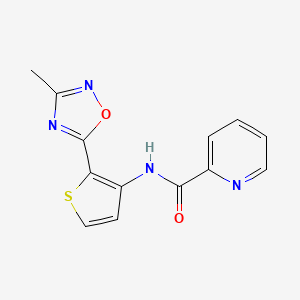

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)

![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)

![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)

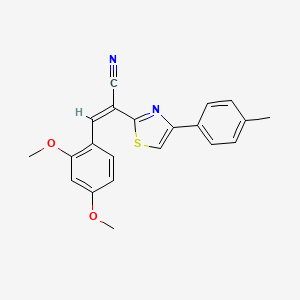

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)

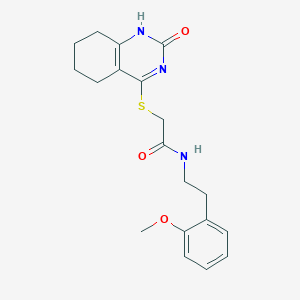

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)

![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)